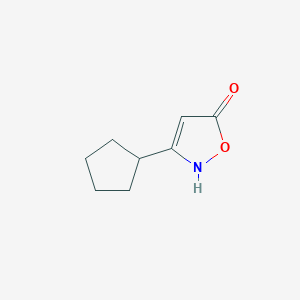
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, a phenyl group, and a thioxooxazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps:
Formation of the Oxazolidinone Core: The initial step often involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the oxazolidinone intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Benzyloxy and Phenyl Group Addition: The benzyloxy and phenyl groups are typically introduced through nucleophilic substitution reactions. Benzyl chloride and phenyl halides are common reagents used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can serve as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, antiviral, or anticancer properties. The thioxo group, in particular, is known for its biological activity.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazolidinone and thioxo groups.
Wirkmechanismus
The mechanism by which 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one exerts its effects depends on its interaction with molecular targets. The thioxo group can form strong interactions with metal ions or enzymes, potentially inhibiting their activity. The benzyloxy and phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-5-methyl-2-oxazolidinone: Lacks the thioxo group, making it less reactive in certain biological contexts.
5-Phenyl-2-thioxooxazolidin-4-one: Lacks the benzyloxy and methyl groups, which may reduce its solubility and bioavailability.
3-(Methoxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: The methoxy group can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and membrane permeability, while the thioxo group provides potential biological activity.
This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
88051-62-1 |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-methyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-17(14-10-6-3-7-11-14)15(19)18(16(22)21-17)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
AUFYGNAEXSCDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


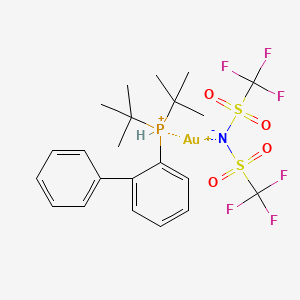
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
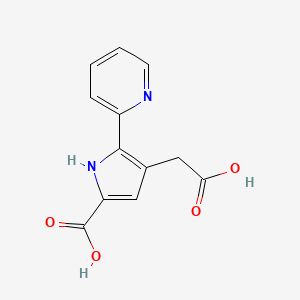
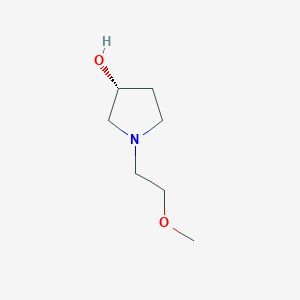
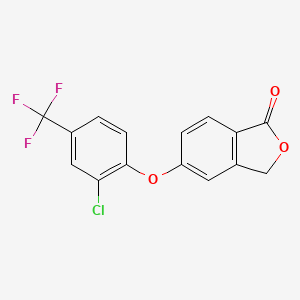
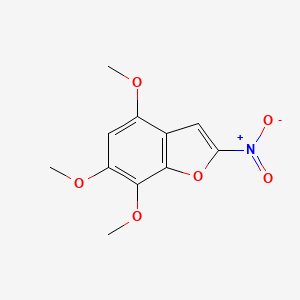




![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
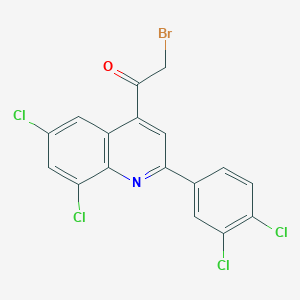
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
